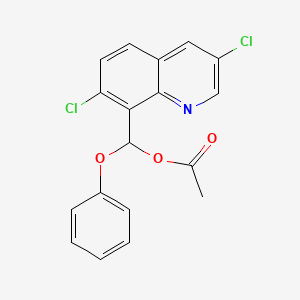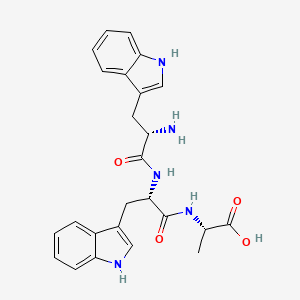
Trp-Trp-Ala
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trp-Trp-Ala can be achieved through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the following steps:
Attachment of the first amino acid: The C-terminal amino acid (alanine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the amine group.
Coupling: The next amino acid (tryptophan) is coupled to the growing peptide chain using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable expression system, such as bacteria or yeast, which then produces the peptide. The peptide is subsequently purified using chromatographic techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Trp-Trp-Ala can undergo various chemical reactions, including:
Oxidation: Tryptophan residues in the peptide can be oxidized by reactive oxygen species (ROS) such as peroxyl radicals (ROO˙).
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: The indole ring of tryptophan can undergo substitution reactions, such as prenylation, where a prenyl group is added to the indole ring.
Common Reagents and Conditions
Prenylation: Prenyltransferases such as EchPT1 can catalyze the addition of prenyl groups to the indole ring of tryptophan.
Major Products
Oxidation Products: Hydroperoxides, alcohols, N-formylkynurenine, and kynurenine.
Prenylation Products: Prenylated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Trp-Trp-Ala has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of Trp-Trp-Ala involves its interaction with specific molecular targets and pathways. For example, tryptophan-rich peptides can insert into biological membranes and disrupt their integrity, leading to antimicrobial effects . Additionally, the oxidation of tryptophan residues can generate reactive intermediates that interact with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trp-Ala: A dipeptide composed of tryptophan and alanine.
Ala-Trp: Another dipeptide with the same amino acids but in reverse order.
Cyclo-Trp-Ala: A cyclic dipeptide with tryptophan and alanine residues.
Uniqueness
Trp-Trp-Ala is unique due to the presence of two tryptophan residues, which confer distinct biochemical properties compared to dipeptides like Trp-Ala and Ala-Trp. The additional tryptophan residue enhances its potential for interactions with biological membranes and other molecular targets .
Eigenschaften
CAS-Nummer |
59005-78-6 |
|---|---|
Molekularformel |
C25H27N5O4 |
Molekulargewicht |
461.5 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C25H27N5O4/c1-14(25(33)34)29-24(32)22(11-16-13-28-21-9-5-3-7-18(16)21)30-23(31)19(26)10-15-12-27-20-8-4-2-6-17(15)20/h2-9,12-14,19,22,27-28H,10-11,26H2,1H3,(H,29,32)(H,30,31)(H,33,34)/t14-,19-,22-/m0/s1 |
InChI-Schlüssel |
CUHBVKUVJIXRFK-DVXDUOKCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


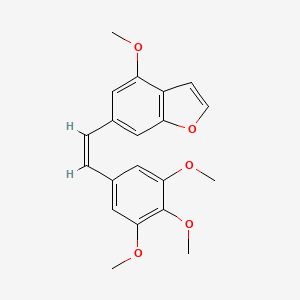

![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
![1-phenyl-N-(o-tolyl)-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B12901602.png)
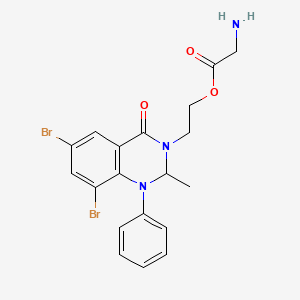
![Furan, 2,2'-[(3,4-dimethoxyphenyl)methylene]bis[5-methyl-](/img/structure/B12901616.png)
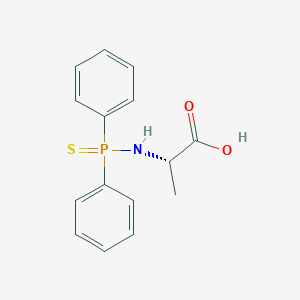

![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
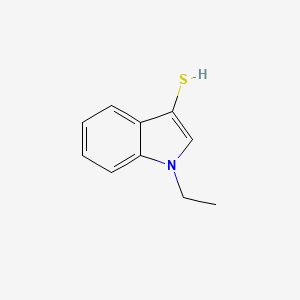
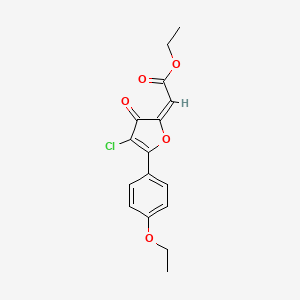
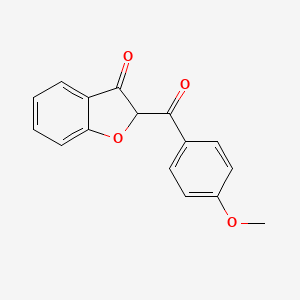
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} butanedioate](/img/structure/B12901642.png)
